

# Zoligratinib oral administration in vivo studies

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## Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

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## Zoligratinib Pharmacological Profile

Table 1: Biochemical and Cellular Activity of Zoligratinib

Assay Type	Target / Model	IC50 / Activity	Context / Notes
Biochemical Assay (Enzyme Inhibition)	FGFR1 [1]	9.3 nM	Selective, ATP-competitive inhibitor [2]
	FGFR2 [1]	7.6 nM	
	FGFR3 [1]	290 nM	
	FGFR4 [1]	22 nM	
Cellular Assay (Anti-proliferation)	DMS114 cell line (FGFR1 amplification) [1]	Prevents FGFR1 autophosphorylation at 100-300 nM	Cell Counting Kit-8 (CCK-8) assay after 4 days of incubation [1]
	SNU-16 cell line (FGFR2 amplification) [1]	Prevents FGFR2 autophosphorylation at 100-300 nM	

Assay Type	Target / Model	IC50 / Activity	Context / Notes
	KMS11 cell line [1]	Prevents FGFR3 autophosphorylation at 100-300 nM	

### Proposed In Vivo Formulation [1]

- **Vehicle:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
- **Target Concentration:** 2 mg/mL (5.61 mM)
- **Preparation Note:** Sequential addition of solvents is recommended, with clarification before each addition. Sonication and/or heating may be necessary to dissolve the compound. The working solution should be prepared immediately before use.

## In Vivo Efficacy and Resistance Studies

While specific in vivo study protocols for **Zoligratinib** are not detailed in the searched literature, its performance is contextualized by broader research on FGFR inhibitors.

### Clinical and Preclinical Context

- **Efficacy in FGFR-altered models:** **Zoligratinib** has shown antitumor activity in various **preclinical cancer models harboring FGFR alterations** [2].
- **Clinical resistance mechanisms:** In vivo efficacy can be limited by acquired resistance. Analysis of cholangiocarcinoma patients progressing on FGFR inhibitors like **Zoligratinib** revealed that **60% developed secondary mutations in the FGFR2 kinase domain** [3]. The most common mutations affect the **N550 "molecular brake" (63%) and V565 "gatekeeper" (47%) residues** [3].
- **In vivo model for resistance:** Engineered cell lines (e.g., CCLP-1) expressing wild-type or mutated **FGFR2-PHGDH fusion** proteins can be used. These are typically tested with cell viability assays (MTT assay) after 3 days of drug treatment to generate IC50 values and can potentially be used to create xenograft models for in vivo studies [3].

## Experimental Protocols for Related Research

**Protocol 1: Cell Viability Assay (MTT) for Assessing Inhibitor Efficacy [3]** This protocol is used to determine the half-maximal inhibitory concentration (IC50) of **Zoligratinib** on cancer cell lines.

- **Cell Seeding:** Seed cells at a density of 3,000 cells per well in a 96-well plate and allow them to attach overnight.
- **Drug Treatment:** Add **Zoligratinib** the next day across a 9-point concentration range.
- **Incubation:** Incubate the plates for 3 days.
- **Viability Measurement:** Add MTT reagent to each well. Metabolically active cells will convert MTT into formazan crystals. Dissolve the crystals and measure the absorbance to determine cell viability.
- **Data Analysis:** Calculate IC50 values using non-linear regression analysis in software such as GraphPad Prism.

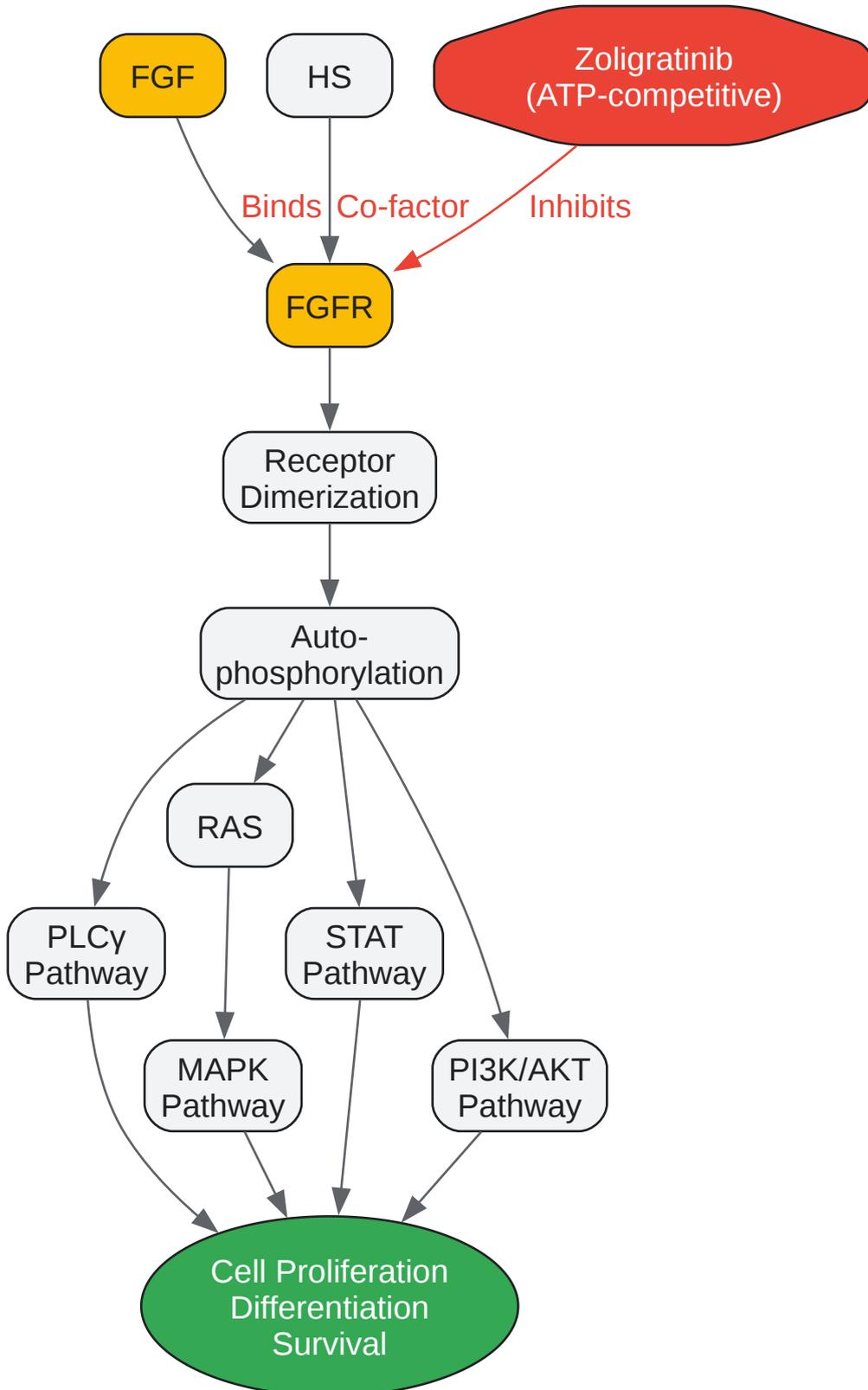
**Protocol 2: Cell-Based Inhibition of FGFR Autophosphorylation [1]** This protocol assesses the functional inhibition of FGFR signaling by **Zoligratinib**.

- **Cell Treatment:** Treat relevant cancer cell lines (e.g., DMS114 for FGFR1, SNU-16 for FGFR2, KMS11 for FGFR3) with **Zoligratinib** at concentrations ranging from 100 to 300 nM.
- **Incubation:** Incubate cells at 37°C for a specified period.
- **Cell Lysis and Analysis:** Lyse the cells and perform immunoblotting (Western blot) using antibodies against phosphorylated FGFR to detect inhibition of autophosphorylation.

## FGFR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the FGFR signaling pathway and the mechanism of **Zoligratinib**, which competes with ATP for binding in the kinase domain of FGFR1-3.

## FGFR Signaling and Zoligratinib Inhibition



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## Research Considerations for Protocol Development

- **Tolerability and Monitoring:** Clinical studies indicate **Zoligratinib** is generally tolerable at 80 mg/day. Common class-based adverse events include **hyperphosphatemia, diarrhea, fatigue, and nausea** [2]. Preclinical in vivo studies should include monitoring for these potential effects.
- **Combating Resistance:** Research into next-generation FGFR inhibitors focuses on overcoming gatekeeper mutations [4]. For studies involving **Zoligratinib**-resistant models, consider evaluating irreversible FGFR inhibitors like **futibatinib**, which can overcome resistance to reversible inhibitors in some settings [3].

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